9-(2,4-dimethylphenyl)-3-(2-ethoxyethyl)-1-methyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione
Description
The compound 9-(2,4-dimethylphenyl)-3-(2-ethoxyethyl)-1-methyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione belongs to the pyrimidopurine-dione class, characterized by a fused bicyclic scaffold. Its structure includes:
- A 2,4-dimethylphenyl substituent at position 9, which enhances lipophilicity and aromatic interactions in biological systems.
- A 2-ethoxyethyl side chain at position 3, contributing to solubility modulation.
- A methyl group at position 1, which may reduce metabolic susceptibility.
Properties
IUPAC Name |
9-(2,4-dimethylphenyl)-3-(2-ethoxyethyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N5O3/c1-5-29-12-11-26-19(27)17-18(23(4)21(26)28)22-20-24(9-6-10-25(17)20)16-8-7-14(2)13-15(16)3/h7-8,13H,5-6,9-12H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFIOTQIJGUSUFD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCN1C(=O)C2=C(N=C3N2CCCN3C4=C(C=C(C=C4)C)C)N(C1=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 9-(2,4-dimethylphenyl)-3-(2-ethoxyethyl)-1-methyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione is a purine derivative with potential biological activities. This article explores its synthesis, biological effects, mechanisms of action, and relevant case studies.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of the purine core : Achieved through cyclization reactions.
- Substitution reactions : Involving the introduction of 2,4-dimethylphenyl and 2-ethoxyethyl groups via nucleophilic substitution.
- Final modifications : Such as methylation to achieve the desired molecular structure.
Antiproliferative Activity
Research indicates that derivatives of this compound exhibit significant antiproliferative effects against various cancer cell lines. For instance:
- HeLa Cells : Certain derivatives demonstrated effective inhibition of cell proliferation in vitro.
The biological activity of this compound may be attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : It may inhibit key enzymes involved in cellular proliferation.
- Receptor Modulation : The compound can modulate receptor activity linked to cell growth and survival.
Case Studies and Research Findings
Several studies have investigated the biological effects of related compounds:
- Antimicrobial Activity :
- Anticancer Properties :
- Thrombopoietin Receptor Agonism :
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Table 1: Structural Comparison of Pyrimidopurine-dione Derivatives
Key Observations :
- The 2,4-dimethylphenyl group in the target compound balances lipophilicity better than the 2,4-dimethoxyphenyl group in , which may improve membrane permeability .
- The 2-ethoxyethyl chain offers greater solubility compared to the propyl group in but less polarity than the hydroxy group in .
Computational Similarity Analysis
Using molecular fingerprinting and the Tanimoto coefficient (), the target compound shows:
Table 2: Bioactivity and Similarity Metrics
| Metric | Target Compound | Compound | Compound |
|---|---|---|---|
| Tanimoto similarity (MACCS) | — | 0.68 | 0.45 |
| Predicted logP | 2.8 | 2.1 | 1.9 |
| HDAC8 inhibition (IC₅₀)* | Not reported | 12 µM | Not reported |
*HDAC8 inhibition data from structurally related compounds ().
Bioactivity Clustering and SAR Insights
- Bioactivity Profiles : Compounds with >60% structural similarity (e.g., ) cluster into groups with shared kinase inhibition or epigenetic modulation activities (). The target compound’s ethoxyethyl group may enhance selectivity for lipid-rich binding pockets compared to propyl or hydroxy analogues .
- Metabolite Dereplication : Molecular networking () suggests that the target compound’s fragmentation pattern (e.g., via LC/MS) would cluster with other pyrimidopurine-diones, distinguished by its dimethylphenyl and ethoxyethyl signatures.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
